Cas no 898773-05-2 ([5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone)
![[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone structure](https://www.kuujia.com/scimg/cas/898773-05-2x500.png)
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone Chemical and Physical Properties
Names and Identifiers
-
- [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone
- 2-BENZOYL-5-(1,3-DIOXOLAN-2-YL)THIOPHENE
- KB-168567
- MFCD07699117
- 2-(5-BENZOYLTHIOPHEN-2-YL)-1,3-DIOXOLANE
- [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone
- AKOS016018687
- DTXSID60641918
- 898773-05-2
-
- MDL: MFCD07699117
- Inchi: InChI=1S/C14H12O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h1-7,14H,8-9H2
- InChI Key: FGNHFDDAXIQPIG-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C3OCCO3)S2
Computed Properties
- Exact Mass: 260.05100
- Monoisotopic Mass: 260.05071541Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 63.77000
- LogP: 3.02450
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone Security Information
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB362542-2 g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene, 97%; . |
898773-05-2 | 97% | 2 g |
€1,400.00 | 2023-07-19 | |
Matrix Scientific | 107175-1g |
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene, 97% |
898773-05-2 | 97% | 1g |
$517.00 | 2023-09-05 | |
abcr | AB362542-2g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene, 97%; . |
898773-05-2 | 97% | 2g |
€1400.00 | 2025-02-18 | |
Matrix Scientific | 107175-5g |
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene, 97% |
898773-05-2 | 97% | 5g |
$1412.00 | 2023-09-05 | |
Ambeed | A951408-1g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene |
898773-05-2 | 95+% | 1g |
$517.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781504-1g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene |
898773-05-2 | 98% | 1g |
¥24172.00 | 2024-04-26 | |
Crysdot LLC | CD11023596-1g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene |
898773-05-2 | 95+% | 1g |
$512 | 2024-07-19 | |
A2B Chem LLC | AH89751-5g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene |
898773-05-2 | 97% | 5g |
$1932.00 | 2024-04-19 | |
Fluorochem | 202416-2g |
2-Benzoyl-5-(1,3-Dioxolan-2-yl)thiophene |
898773-05-2 | 97% | 2g |
£837.00 | 2022-02-28 | |
Matrix Scientific | 107175-2g |
2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene, 97% |
898773-05-2 | 97% | 2g |
$739.00 | 2023-09-05 |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone Related Literature
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone
Introduction to [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone (CAS No. 898773-05-2)
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 898773-05-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone features a thiophene ring substituted with a 1,3-dioxolan moiety and an adjacent phenyl group connected through a methanone bridge. This unique arrangement contributes to its distinctive chemical properties and reactivity, which are being explored for various pharmacological purposes.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone make it an attractive candidate for further investigation in these areas. Specifically, the presence of the thiophene ring and the 1,3-dioxolan substituent suggests potential interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of this compound is its ability to engage with multiple biological targets simultaneously. This polypharmacological activity is highly desirable in drug development, as it can lead to more effective treatments with fewer side effects. Researchers have been particularly interested in exploring its potential as an inhibitor of kinases and other enzymes that play a crucial role in disease progression.
Recent studies have begun to uncover the mechanistic details of how [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone interacts with its biological targets. These investigations have revealed that the compound can exhibit both competitive and noncompetitive inhibition mechanisms, depending on the specific target enzyme. This flexibility in binding modes provides a rich foundation for designing derivatives with enhanced potency and selectivity.
The synthesis of [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the preparation of key intermediates such as 5-bromothiophene and 1,3-dioxolane derivatives. These intermediates are then coupled via palladium-catalyzed cross-coupling reactions to form the core structure of the molecule.
The introduction of the phenylmethanone moiety is achieved through condensation reactions or other suitable synthetic methodologies. Each step in the synthesis is meticulously optimized to ensure high yields and purity, which are critical for subsequent biological evaluation. The final product is characterized using a range of analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Beyond its synthetic significance, [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone has shown promise in preclinical studies as a potential therapeutic agent. Initial experiments have demonstrated its ability to inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in tumor progression. Additionally, it has exhibited anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
The anti-inflammatory activity of this compound is particularly noteworthy, as chronic inflammation is implicated in a wide range of diseases beyond cancer. By inhibiting inflammatory pathways, [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone could offer a new therapeutic approach for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area where this compound shows promise is in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that it can cross the blood-brain barrier and interact with neuronal receptors involved in cognitive function. This ability makes it a potential candidate for developing treatments that can slow down or reverse the progression of these debilitating conditions.
The development of new drugs for neurodegenerative diseases is challenging due to the complex nature of these disorders and the difficulty in delivering therapeutic agents across biological barriers. However, [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone has demonstrated encouraging results in animal models, suggesting its potential as a lead compound for further drug discovery efforts.
In conclusion, [5-(1,3-dioxolan-2-yli thiophen - 2 - yl)] - phen ylmethano ne (CAS No . 898773 - 05 - 2 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features , coupled with its demonstrated biological activities , make it an exciting subject for further study . As research continues to uncover new therapeutic applications , this compound is poised to play an important role in the development of next-generation medicines .
898773-05-2 ([5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone) Related Products
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
